methyl N-[(2-nitrophenyl)carbonyl]carbamimidothioate
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Overview
Description
N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE is a chemical compound that features a nitrobenzamide core with a methylsulfanylmethanimidoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE typically involves the reaction of 2-nitrobenzoyl chloride with N-[(methylsulfanyl)methanimidoyl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Aminobenzamide derivatives.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(methylsulfanyl)methanimidoyl]carbamate
- Methylsulfanyl derivatives of nickel bis(dicarbollide)
Uniqueness
N-[(METHYLSULFANYL)METHANIMIDOYL]-2-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for developing new chemical entities with diverse applications .
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl N'-(2-nitrobenzoyl)carbamimidothioate |
InChI |
InChI=1S/C9H9N3O3S/c1-16-9(10)11-8(13)6-4-2-3-5-7(6)12(14)15/h2-5H,1H3,(H2,10,11,13) |
InChI Key |
CEUNETKZMDXPEW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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